molecular formula C18H24O2 B072058 16beta-Estradiol CAS No. 1225-58-7

16beta-Estradiol

Cat. No.: B072058
CAS No.: 1225-58-7
M. Wt: 272.4 g/mol
InChI Key: DVMAUGGKVWJBDV-IREHDKGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Estradiol is a potent and naturally occurring steroid hormone and a major estrogen receptor (ER) agonist. This compound is an essential research tool for elucidating the complex mechanisms of estrogen signaling in physiology and disease. Its primary research value lies in its high affinity for both estrogen receptor subtypes, ERα and ERβ, through which it modulates gene transcription and initiates rapid non-genomic signaling pathways. Researchers utilize this compound extensively to study a wide range of biological processes, including reproductive system development and function, bone metabolism, cardiovascular health, and neuroendocrinology. It is critically important in oncology research for investigating estrogen-dependent cancer progression, particularly in breast cancer models, where it is used to stimulate cell proliferation and to evaluate the efficacy of anti-estrogen therapies. Supplied with detailed analytical characterization, including HPLC and mass spectrometry data, to ensure identity and purity, this product is intended for use in cell culture systems, receptor binding assays, and other in vitro and in vivo (for research animals) experimental models under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1225-58-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15+,16+,17-,18+/m0/s1

InChI Key

DVMAUGGKVWJBDV-IREHDKGXSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Other CAS No.

1225-58-7

Synonyms

16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 16beta Estradiol

Steroidogenic Precursors and Intermediates

The journey from a basic lipid molecule to a specific estrogen involves a cascade of chemical modifications.

All steroid hormones in the human body, including estrogens, trace their origin to cholesterol. doctoranat.comresearchgate.net This waxy lipid serves as the foundational molecule from which a complex series of enzymatic reactions begins. doctoranat.comnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme). researchgate.netnih.gov Pregnenolone itself is not a hormone but is the critical precursor from which all other steroid hormones are derived. researchgate.net The body's demand for hormones can influence cholesterol production, highlighting the interconnectedness of these biochemical systems. doctoranat.com

The direct precursors to estrogens are androgens, often referred to as male hormones, although they are essential intermediates in both sexes. wikipedia.orgendotext.org The biosynthesis of the core estrogen structure relies on the modification of these androgenic molecules.

Androstenedione (B190577) and testosterone (B1683101) are the immediate precursors for the synthesis of the primary estrogens, estrone (B1671321) (E1) and estradiol (B170435) (E2). wikipedia.orgimmunotech.cz Androstenedione can be converted to estrone, or it can first be transformed into testosterone, which is then converted to estradiol. immunotech.cztaylorandfrancis.com The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the interconversion of androstenedione and testosterone, as well as estrone and estradiol. frontiersin.orgbio-rad.com While testosterone is primarily produced in the testes in males, in females, about half is derived from circulating precursor hormones like androstenedione. pathophys.org 16beta-estradiol is understood to be an oxidative metabolite of 17beta-estradiol. hmdb.ca Research has shown that small quantities of 16beta-hydroxyestrogens can be formed from estradiol through the action of the enzyme CYP3A4. nih.gov Additionally, 16beta-hydroxyestrone, a metabolite of estrone, serves as a metabolic intermediate in the pathway to this compound (also known as epiestriol). wikipedia.org

Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, are among the most abundant circulating steroid precursors in the body. endotext.orgwikipedia.org Produced mainly by the adrenal glands, DHEA functions as a key intermediate, being converted into androgens like androstenedione and subsequently into estrogens. taylorandfrancis.comfrontiersin.orgpharmacist.com A concurrent metabolic pathway for DHEA involves hydroxylation at the carbon-16 position. sav.sk Studies have identified that the enzyme CYP11A1 can catalyze the 16β-hydroxylation of DHEA. nih.gov This creates 16β-hydroxy-DHEA, which can then be further metabolized. During pregnancy, 16α-hydroxy-DHEA, a related compound, is a major precursor for estriol (B74026) synthesis in the feto-placental unit. sav.skmdpi.comresearchgate.net

Androgens and Other Steroids as Direct Precursors

Key Enzymes in this compound Biosynthesis

Specific enzymes are critical for catalyzing the necessary reactions in estrogen synthesis. The formation of the characteristic aromatic A-ring of estrogens is a defining step in this process.

The enzyme cytochrome P450 aromatase, also known as estrogen synthetase or CYP19A1, is a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov It is responsible for the pivotal step of converting androgens into estrogens. wikipedia.orgresearchgate.net Aromatase catalyzes the aromatization of the A-ring of androstenedione and testosterone to produce estrone and estradiol, respectively. immunotech.czfrontiersin.orgglowm.com This reaction is irreversible and is the final, defining step in the biosynthesis of the primary estrogens. frontiersin.org Aromatase is found in various tissues, including the ovaries, placenta, adipose tissue, and brain, allowing for estrogen production at multiple sites. wikipedia.orgglowm.com The estrogens formed by aromatase, particularly estradiol, can then undergo further metabolic changes, such as the hydroxylation that produces this compound. nih.gov

17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs)

The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are a family of enzymes that play a critical role in the final steps of sex steroid biosynthesis. bioscientifica.comnih.gov These enzymes are alcohol oxidoreductases that catalyze the interconversion between 17-ketosteroids, which have low biological activity, and their corresponding 17beta-hydroxysteroids, which are significantly more potent. researchgate.netaopwiki.org This enzymatic action is a key pre-receptor control mechanism that regulates the intracellular availability of active androgens and estrogens, as the 17beta-hydroxylated forms bind to their respective receptors with much higher affinity. aopwiki.org Different 17beta-HSD isoenzymes exhibit distinct tissue distribution patterns and substrate specificities, suggesting specialized roles in either glandular (endocrine) hormone production or local (intracrine) modulation of steroid activity within peripheral tissues. nih.govresearchgate.net

17beta-HSD Type 1 (Conversion of Estrone to Estradiol)

17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is the primary enzyme responsible for catalyzing the reduction of the weak estrogen, estrone (E1), to the most potent and biologically active estrogen, 17beta-estradiol (E2). acs.orgmdpi.comscirp.org This reaction utilizes NAD(P)H as a cofactor and represents the final, crucial step in the biosynthesis of estradiol. acs.orgmdpi.com Due to its preference for the reductive reaction, 17beta-HSD1 significantly increases the local concentration of potent estradiol in various tissues. nih.govresearchgate.net The enzyme is highly expressed in the granulosa cells of ovarian follicles and the placenta. bioscientifica.comwikipedia.org Importantly, its expression is also found in estrogen-sensitive peripheral tissues, including the endometrium and breast cancer cells, where it contributes to a high local ratio of estradiol to estrone. nih.govoup.com

Substrate Enzyme Product Cofactor Primary Function
Estrone (E1)17beta-HSD Type 117beta-Estradiol (E2)NAD(P)HActivation of weak estrogen to potent estrogen. acs.orgmdpi.com
17beta-HSD Type 2 (Conversion of Estradiol to Estrone)
Substrate Enzyme Product Cofactor Primary Function
17beta-Estradiol (E2)17beta-HSD Type 2Estrone (E1)NAD+Inactivation of potent estrogen to weak estrogen. aopwiki.orgmdpi.com

Other Contributing Enzymes (e.g., P450scc, HSD3B2, P450c17)

The biosynthesis of estrogens is dependent on a cascade of enzymatic reactions that produce the necessary androgen precursors. This process, known as steroidogenesis, begins with cholesterol and involves several key enzymes located in either the mitochondria or the endoplasmic reticulum. nih.gove-apem.org

P450scc (CYP11A1): The steroidogenic pathway is initiated by the cholesterol side-chain cleavage enzyme, P450scc. nih.gove-apem.org Located on the inner mitochondrial membrane, this enzyme catalyzes the conversion of cholesterol to pregnenolone, which is the first and rate-limiting step for the synthesis of all steroid hormones. nih.govnih.gov

HSD3B2 (3beta-hydroxysteroid dehydrogenase type 2): Pregnenolone is then converted to progesterone (B1679170) by the action of 3beta-hydroxysteroid dehydrogenase type 2 (HSD3B2). e-apem.orgmednexus.org This enzyme is found in both the mitochondria and the endoplasmic reticulum. e-apem.org

P450c17 (CYP17A1): The subsequent steps are catalyzed by cytochrome P450c17, an enzyme in the endoplasmic reticulum with dual functions. nih.gov Its 17α-hydroxylase activity converts progesterone into 17α-hydroxyprogesterone, and its 17,20-lyase activity then converts this intermediate into androstenedione. nih.govmednexus.orgconicet.gov.ar Androstenedione is a C19 steroid that serves as a direct precursor for the synthesis of estrone. conicet.gov.arpathophys.org

Regulation of Biosynthesis Pathways in Different Tissues

The regulation of estrogen biosynthesis is highly tissue-specific, involving different hormonal signals and promoters to control gene expression. hormonebalance.org

In premenopausal women, the primary site of estrogen synthesis is the ovary, where the process is tightly regulated by the hypothalamic-pituitary-gonadal axis. pathophys.orgimmunotech.cz Luteinizing hormone (LH) stimulates theca cells to produce androstenedione, which then diffuses to adjacent granulosa cells. pathophys.org In the granulosa cells, follicle-stimulating hormone (FSH) stimulates the expression of aromatase (CYP19A1) and 17beta-HSD1, which convert androstenedione to estrone and subsequently to estradiol. conicet.gov.arpathophys.org

Following menopause, ovarian estrogen production ceases, and extragonadal tissues become the main source of estrogens. immunotech.cznih.gov These sites, which include adipose tissue, bone, vascular endothelium, and the brain, cannot produce steroids from cholesterol but can convert circulating androgens (primarily from the adrenal glands) into estrogens. hormonebalance.orgnih.gov This local synthesis is regulated by different factors; for instance, in adipose tissue and bone, aromatase expression is driven by glucocorticoids and cytokines. hormonebalance.org The locally produced estrogen then acts in a paracrine or intracrine fashion, meaning its effects are confined to the tissue in which it was synthesized. hormonebalance.org

Tissue Primary Regulatory Hormones/Factors Key Enzymes Stimulated Mechanism
Ovary (Granulosa Cells) Follicle-Stimulating Hormone (FSH)Aromatase (CYP19A1), 17beta-HSD1Endocrine production for systemic circulation. pathophys.org
Adipose Tissue / Bone Glucocorticoids, Class 1 CytokinesAromatase (CYP19A1)Paracrine/intracrine production from circulating androgens. hormonebalance.org
Placenta RetinoidsAromatase (CYP19A1)High-level production during pregnancy. hormonebalance.org
Brain (Neurons/Astrocytes) GnRH, various local factorsAromatase (CYP19A1)Local neuroprotective and signaling functions. acs.orgmdpi.com

Metabolic Transformations and Conjugation

Once synthesized, estradiol undergoes extensive metabolic transformations, primarily in the liver but also in extrahepatic tissues. pharmgkb.orgpsu.edu These modifications are crucial for its elimination and for modulating its biological activity. The primary metabolic pathway is oxidation, specifically hydroxylation, which is catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). psu.edunih.gov This process can generate a wide array of metabolites, including catechol estrogens (e.g., 2-hydroxyestradiol) and other hydroxylated forms like 16alpha- and 16beta-hydroxyestradiol. drugbank.comwikipedia.orgoup.com

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP1A, CYP2B1, CYP3A)

The hydroxylation of estradiol is carried out by various CYP isoforms with distinct regioselectivity, leading to different metabolic products. drugbank.comoup.com

CYP1A Family (CYP1A1/CYP1A2): These enzymes are primarily responsible for the 2-hydroxylation of estradiol, which is a major metabolic pathway, especially in the liver. psu.eduwikipedia.org CYP1A1 is mainly expressed in extrahepatic tissues, while CYP1A2 is abundant in the liver. psu.edunih.gov

CYP2B1: This enzyme also contributes to the 2- and 4-hydroxylation of estrogens. pharmgkb.orgpharmgkb.org

CYP3A Family (CYP3A4/CYP3A5): The CYP3A subfamily, particularly CYP3A4, is highly versatile and plays a significant role in estrogen metabolism. psu.edu CYP3A4 catalyzes the hydroxylation of estradiol at multiple positions, including the C2, C4, and C16 positions. drugbank.comoup.com The formation of 16-hydroxylated metabolites is of particular relevance. Research has demonstrated that CYP3A4 is capable of forming small amounts of both 16alpha- and 16beta-hydroxyestrogens from 17beta-estradiol. drugbank.comoup.com The formation of 16beta-hydroxy-17beta-estradiol (commonly known as this compound or epiestriol) is therefore a direct result of this metabolic action by CYP3A4. hmdb.ca

CYP Isoform Primary Site of Expression Major Hydroxylation Products from Estradiol
CYP1A1 Extrahepatic Tissues (e.g., breast, uterus)2-Hydroxyestradiol (B1664083) psu.edunih.gov
CYP1A2 Liver2-Hydroxyestradiol psu.edunih.gov
CYP1B1 Estrogen Target Tissues (e.g., breast, uterus)4-Hydroxyestradiol nih.gov
CYP3A4 Liver, Intestine2-Hydroxyestradiol, 4-Hydroxyestradiol, 16alpha-Hydroxyestradiol, 16beta-Hydroxyestradiol drugbank.comoup.comoup.com

Methylation by Catechol-O-Methyltransferase (COMT)

Methylation is a crucial Phase II metabolic reaction for certain types of estrogens, specifically catechol estrogens. This process is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). uniprot.orgdrugbank.com COMT acts by transferring a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catechol compounds, which are characterized by two adjacent hydroxyl groups on an aromatic ring. rcsb.org This enzymatic action is a key step in the inactivation and detoxification of catecholamine neurotransmitters and catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. uniprot.orgwikipedia.org

The primary oxidative pathways for estradiol and estrone involve hydroxylation at the C2 and C4 positions, creating these catechol estrogens. wikipedia.orgjbr-pub.org.cn These catechols are then substrates for COMT, which converts them into their respective methoxy (B1213986) derivatives (e.g., 2-methoxyestradiol). wikipedia.org This methylation is considered a detoxification step, as it prevents the catechol estrogens from being oxidized into reactive quinones that can cause DNA damage. biosynth.com

However, this compound itself is not a direct substrate for COMT. Its structure features hydroxyl groups at the C3, C16-beta, and C17-beta positions, but it lacks the defining catechol structure on its A-ring. hmdb.canih.gov Therefore, for this compound to be metabolized by COMT, it would first need to undergo hydroxylation at the C2 or C4 position, a process catalyzed by cytochrome P450 enzymes. jbr-pub.org.cn

Sulfation by Sulfotransferases (SULTs) and Desulfation by Steroid Sulfatase (STS)

Sulfation represents a significant pathway in the metabolism and regulation of steroid hormones, including this compound. This process involves the transfer of a sulfonate group to the steroid molecule, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). jbr-pub.org.cnontosight.ai The addition of the charged sulfate (B86663) moiety dramatically increases the water solubility of the steroid, rendering it biologically inactive and facilitating its elimination from the body via urine or bile. ontosight.ai Conversely, the enzyme steroid sulfatase (STS) can remove this sulfate group, a process called desulfation. jbr-pub.org.cn This reverse action regenerates the biologically active steroid from its inactive sulfated form, providing a mechanism for tissues to regulate local hormone levels. jbr-pub.org.cn

While a broad range of steroids undergo sulfation, specific hydroxyl positions are more susceptible. Research has indicated that hydroxyl groups at the 16β-position of steroids are prone to sulfation. bioscientifica.com The metabolism of estriol isomers, including this compound, can result in diconjugated metabolites, such as estriol 3-sulfate 16-glucuronide, (16beta,17beta)-isomer, which underscores that both sulfation and glucuronidation occur on this molecule. ontosight.ai This conjugation is a critical step in estrogen metabolism, influencing both biological activity and excretion. ontosight.ai

Key Enzymes in Sulfation and Desulfation
ProcessEnzyme FamilyFunctionEffect on Steroid
SulfationSulfotransferases (SULTs)Adds a sulfate groupInactivation and increased water solubility
DesulfationSteroid Sulfatase (STS)Removes a sulfate groupReactivation to biologically active form

Glucuronidation by Glucuronyltransferases (UGTs)

Glucuronidation is a major Phase II conjugation reaction that serves to detoxify and eliminate a wide variety of endogenous compounds, including steroids like this compound. biotransformer.ca This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. ontosight.ai The resulting glucuronide conjugate is significantly more water-soluble and is readily excreted from the body. ontosight.ai

The glucuronidation of this compound (also known as 16-epiestriol) has been studied in detail, revealing a high degree of regio- and stereospecificity among different UGT isoforms. nih.gov Specific human UGTs have been identified as key players in its metabolism:

UGT1A10 : This isoform is highly active in conjugating the hydroxyl group at the C3 position of 16-epiestriol (B195161). nih.gov

UGT2B7 : This is the most active UGT enzyme toward the hydroxyl group at the C16 position of 16-epiestriol. nih.gov

The combined action of these enzymes in tissues like the liver and intestine contributes to the efficient glucuronidation of 16-epiestriol. nih.gov The formation of metabolites such as 16-Epiestriol 16-O-(beta-D-glucuronide) is a crucial step that not only deactivates the estrogen but also prepares it for renal excretion. ontosight.ai Furthermore, dually conjugated metabolites like estriol 3-sulfate 16-glucuronide, (16beta,17beta)-isomer, have been identified, indicating that this compound undergoes extensive metabolic processing before elimination. ontosight.ai

Major UGT Enzymes Involved in this compound Glucuronidation
UGT IsoformPrimary Site of Conjugation on this compoundReference
UGT1A103-OH position nih.gov
UGT2B716-OH position nih.gov

Formation of Active and Inactive Metabolites

The metabolic pathways of this compound give rise to various metabolites with differing biological activities. The parent compound, this compound, is itself considered a minor and weak endogenous estrogen. hmdb.ca It is formed as a metabolite of estrone or as an oxidative metabolite of 17beta-estradiol. hmdb.cacaymanchem.com In addition to its weak estrogenic actions, this compound has been found to possess significant anti-inflammatory properties, without the glycogenic or immunosuppressive effects associated with conventional anti-inflammatory steroids like glucocorticoids. wikipedia.orgsigmaaldrich.com

The primary purpose of the metabolic processes of sulfation and glucuronidation is the formation of inactive metabolites. When this compound is conjugated with a sulfate or glucuronic acid moiety, its ability to bind to estrogen receptors is lost, and the resulting molecule is rendered biologically inert. jbr-pub.org.cnontosight.ai These conjugated metabolites, such as 16-Epiestriol 16-O-(beta-D-glucuronide) and the diconjugate estriol 3-sulfate 16-glucuronide, are water-soluble products destined for excretion. ontosight.aiontosight.ai

However, the pathway involving steroid sulfatase (STS) introduces a layer of regulation. The hydrolysis of a sulfated estrogen by STS can regenerate the biologically active, unconjugated steroid. jbr-pub.org.cn This allows tissues to convert the inactive, circulating sulfated estrogen back into an active form, thereby modulating local estrogenic activity. Therefore, while sulfated and glucuronidated forms of this compound are considered inactive excretion products, the sulfated conjugate can also be viewed as a potential reservoir for the active hormone.

Activity Profile of this compound and its Metabolites
CompoundMetabolic StateBiological Activity
This compoundParent Compound (Active)Weak estrogenic, anti-inflammatory hmdb.casigmaaldrich.com
This compound SulfateSulfated Metabolite (Inactive)Biologically inactive; serves as excretion product or reservoir jbr-pub.org.cn
This compound GlucuronideGlucuronidated Metabolite (Inactive)Biologically inactive; serves as excretion product ontosight.ai

Molecular Mechanisms of 16beta Estradiol Action

Genomic Signaling Pathways

The primary mechanism of action for 16β-estradiol, like other estrogens, involves the regulation of gene expression through nuclear receptors. This process, known as the genomic signaling pathway, is mediated by the two main estrogen receptor subtypes, ERα and ERβ. frontiersin.orgnih.gov These receptors are ligand-activated transcription factors that modulate the expression of target genes upon binding to estrogens. frontiersin.orgnih.gov

Ligand-Dependent Nuclear Translocation and Dimerization

In the absence of a ligand, estrogen receptors are typically in an inactive state within the cell, often complexed with heat shock proteins (HSPs) such as HSP90. frontiersin.orgnih.govgithub.io The binding of an estrogenic ligand, such as 16β-estradiol, to the ligand-binding domain (LBD) of the receptor induces a critical conformational change. nih.govcreative-diagnostics.com This change facilitates the dissociation of the HSPs, unmasking domains on the receptor that are necessary for its subsequent actions. frontiersin.orgnih.gov

Following ligand binding and activation, the receptor undergoes dimerization, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgfrontiersin.orgbmbreports.org This dimerization is a prerequisite for efficient DNA binding. The activated ligand-receptor dimer then translocates from the cytoplasm into the nucleus, a crucial step for it to access the cell's genetic material. wikipedia.orgfrontiersin.org While some studies suggest ERs are primarily nuclear even without a ligand, hormone binding is a key trigger for the series of events leading to gene regulation. wikipedia.orgimrpress.com Some research indicates that ERβ can translocate to the plasma membrane rapidly upon estrogen exposure, whereas ERα's localization may remain unchanged, suggesting differential regulation of the two subtypes. nih.gov

Estrogen Response Element (ERE) Binding and Transcriptional Regulation

Once inside the nucleus, the estrogen-ER dimer complex directly binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. frontiersin.orgcreative-diagnostics.combmbreports.orgmdpi.com The ERE is a specific palindromic sequence (5'-AGGTCAnnnTGACCT-3') that the DNA-binding domain (DBD) of the receptor recognizes with high affinity. nih.gov The binding of the ER dimer to the ERE is a central event in the classical genomic pathway, initiating the process of transcriptional regulation. wikipedia.orgnih.gov

While both ERα and ERβ bind to the consensus ERE, there can be differences in their binding affinity and transcriptional activity depending on variations in the ERE sequence. nih.govnih.gov Furthermore, studies have shown that the N-terminal domain of ERβ may impair its binding to the ERE in situ, which could account for some of the observed functional differences between ERα and ERβ. nih.gov

Table 1: Comparison of Estrogen Receptor (ER) Domains

DomainAlternative NameKey Functions
A/B N-Terminal Domain (NTD), Activation Function 1 (AF-1)Mediates ligand-independent transcriptional activation; interacts with co-regulators. frontiersin.orgnih.gov
C DNA-Binding Domain (DBD)Highly conserved; recognizes and binds to EREs on DNA; involved in receptor dimerization. wikipedia.orgfrontiersin.orgnih.gov
D Hinge RegionFlexible region connecting the DBD and LBD; contains a nuclear localization signal. wikipedia.orgfrontiersin.org
E/F Ligand-Binding Domain (LBD), Activation Function 2 (AF-2)Binds to estrogenic ligands; crucial for ligand-dependent transcriptional activation; contains binding sites for coactivators and corepressors; involved in dimerization. wikipedia.orgfrontiersin.org

The transcriptional activity of the ER-ERE complex is not determined by DNA binding alone. The conformation of the ligand-bound receptor dictates its interaction with a large suite of nuclear proteins known as coactivators and corepressors. github.ioimrpress.com When an agonist like 17β-estradiol (and presumably 16β-estradiol) binds, the receptor's LBD adopts a conformation that promotes the recruitment of coactivator proteins. github.ioimrpress.com These coactivators, which include proteins from the p160 family (e.g., SRC-1, SRC-2/GRIP1, SRC-3/AIB1) and others like CBP/p300 and CARM1, form a large complex at the gene promoter. github.ioimrpress.comnih.gov

Coactivators facilitate gene transcription through several mechanisms, most notably by possessing histone acetyltransferase (HAT) activity or by recruiting other proteins with HAT activity (like p300/CBP). github.ioimrpress.com Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure (euchromatin). This decondensation of chromatin makes the DNA more accessible to the basal transcriptional machinery, including RNA polymerase II, thereby enhancing gene expression. github.io

Conversely, when antagonists bind, they induce a different conformational change in the ER that favors the recruitment of corepressor proteins (e.g., N-CoR, SMRT). imrpress.com Corepressors often recruit histone deacetylases (HDACs), which remove acetyl groups from histones. This action leads to chromatin condensation (heterochromatin), which represses gene transcription. github.io The balance between coactivator and corepressor recruitment in a specific cell type is a key determinant of the ultimate biological response to an estrogenic compound. wikipedia.orgcreative-diagnostics.com

The culmination of ERE binding and co-regulator recruitment is the modulation of target gene transcription, resulting in changes in the levels of messenger RNA (mRNA) and, consequently, protein synthesis. frontiersin.org This alters cellular functions in diverse ways. For instance, ERα activation by estrogen is known to upregulate the expression of genes involved in cell proliferation, such as cyclin D1 and c-myc. frontiersin.orgnih.gov In contrast, ERβ activation can have opposing effects, repressing these same genes and increasing the expression of cell cycle inhibitors like p21 and p27Kip1, leading to G2 phase cell cycle arrest in some models. nih.gov

Research has also demonstrated that ER subtypes mediate distinct pathways of gene expression. In vascular tissue, for example, ERα and ERβ regulate different sets of genes. Notably, the estrogen-ERβ pathway has been shown to down-regulate mRNAs for several nuclear-encoded subunits of the mitochondrial respiratory chain. oup.com Furthermore, estrogen signaling can influence the expression of non-coding RNAs, which are themselves important regulators of gene expression, adding another layer of complexity to the estrogen response.

Estrogen Receptor Interaction with Other Transcription Factors (e.g., AP-1, Sp-1)

In addition to the direct ERE-binding mechanism, ERs can regulate gene expression through an ERE-independent pathway. This involves the ER complex "tethering" to other DNA-bound transcription factors, thereby modulating their activity without the ER itself binding to DNA. frontiersin.orgnih.govuniprot.org Two of the most well-characterized transcription factors that interact with ERs are Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp-1). frontiersin.orguniprot.org

The interaction with AP-1 (a complex typically formed by proteins from the Jun and Fos families) allows ERs to influence the expression of genes that have AP-1 binding sites in their promoters. frontiersin.orgimrpress.com The outcome of this interaction (activation or repression) is highly context-dependent, relying on the ER subtype, the specific ligand, and the cell type. imrpress.comnih.gov For instance, estrogen-liganded ERα can enhance AP-1 activity by recruiting p160 coactivators, using the same activation functions (AF-1 and AF-2) that are required for ERE-dependent transcription. nih.gov Interestingly, some evidence suggests that ERs located in the cytoplasm can activate AP-1 dependent transcription via non-genomic signaling through the MAP-kinase pathway, while nuclear ERs may repress it. nih.gov

ERs also interact with the Sp-1 transcription factor, which binds to GC-rich regions in the promoters of numerous genes, including many that lack a classical ERE. imrpress.comuniprot.org This interaction is crucial for the estrogen-mediated regulation of genes like the low-density lipoprotein receptor (LDLR) gene. nih.gov Studies have shown that ERα can enhance the formation of the Sp-1-DNA complex and that its N-terminal AF-1 region is critical for this mode of transcriptional activation. nih.gov Conversely, ERβ has been shown to interact with Sp-1 to recruit a corepressor complex to the ERα gene promoter, thereby down-regulating ERα expression in a feedback mechanism. nih.gov

Non-Genomic Signaling Pathways

Beyond its classical genomic functions, 16beta-estradiol can elicit rapid biological responses through non-genomic signaling pathways. These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades, ultimately influencing cellular processes without direct gene transcription. researchgate.netfrontiersin.org

Rapid Membrane-Initiated Actions

Compelling evidence supports the existence of membrane-associated estrogen receptors (mERs) that mediate the rapid, non-genomic effects of estrogens. nih.govuba.ar These actions are characterized by their swift onset, often occurring within seconds to minutes of estrogen exposure, a timeframe too short to be accounted for by traditional genomic mechanisms involving gene transcription and protein synthesis. researchgate.netnih.gov The binding of this compound to these membrane receptors can trigger a cascade of intracellular events, including the activation of second messenger systems and a variety of protein kinases. researchgate.netnih.gov

These rapid membrane-initiated signaling events have been observed in various cell types, including neurons and endothelial cells. nih.govnih.gov The interaction of estradiol (B170435) with membrane receptors can lead to the transactivation of other receptor types, such as metabotropic glutamate (B1630785) receptors (mGluRs) and insulin-like growth factor-1 (IGF-1) receptors, further diversifying the downstream signaling pathways. frontiersin.org For instance, in hypothalamic neurons, estrogens can rapidly alter neuronal activity, demonstrating the physiological relevance of these membrane-delimited events. nih.gov The membrane-impermeable nature of some estrogen-conjugates that still elicit these rapid responses further solidifies the concept of a membrane-initiated signaling cascade. frontiersin.org

Activation of Intracellular Signaling Cascades

The binding of this compound to its membrane receptors initiates a series of intracellular signaling cascades that play crucial roles in mediating its non-genomic effects. These pathways involve the activation of several key protein kinases and the mobilization of intracellular messengers.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a significant downstream target of non-genomic estradiol signaling. researchgate.netnih.gov Activation of this pathway is initiated by the binding of estradiol to a membrane-associated estrogen receptor, which can be blocked by the estrogen receptor antagonist ICI 182,780. nih.gov This suggests that a membrane form of the estrogen receptor is responsible for initiating this cascade. nih.gov

Upon activation, PI3K phosphorylates and activates the serine/threonine kinase Akt. frontiersin.org Activated Akt, in turn, can phosphorylate a range of downstream targets, influencing cellular processes such as cell survival and proliferation. frontiersin.orgresearchgate.net In some contexts, the activation of the PI3K/Akt pathway by estradiol has been shown to be dependent on the upstream activation of c-Src kinase. nih.gov Research has demonstrated that estradiol treatment can lead to an increase in the phosphorylation of Akt and its downstream mediators in various cell types. nih.govfrontiersin.org

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by the non-genomic actions of this compound. researchgate.netnih.gov This pathway is involved in a wide array of cellular functions, including proliferation, differentiation, and survival. mdpi.com The activation of the MAPK/ERK pathway by estradiol can occur rapidly, within minutes of exposure. embopress.orghpaf.co.uk

The signaling cascade is initiated by the activation of membrane estrogen receptors, which can lead to the activation of Ras, a small GTPase, that in turn activates the RAF/MEK/ERK kinase cascade. mdpi.com This pathway can be triggered through the interaction of estrogen receptors with growth factor receptors, such as the epidermal growth factor receptor (EGFR). hpaf.co.uk Studies have shown that estradiol can induce the phosphorylation of ERK in various tissues, and this effect can be blocked by estrogen receptor antagonists. nih.govembopress.org The MAPK/ERK pathway plays a key role in mediating some of the neuroprotective and synaptic plasticity effects of estrogens. nih.gov

The non-receptor tyrosine kinase c-Src is a key mediator in the initiation of non-genomic estrogen signaling. nih.gov Estradiol can rapidly activate c-Src, leading to the formation of a signaling complex that includes the estrogen receptor and the p85 regulatory subunit of PI3K. nih.govmdpi.com This complex formation is a crucial step for the subsequent activation of the PI3K/Akt pathway. nih.gov

The activation of c-Src by the estrogen-receptor complex has been demonstrated in different cell types. embopress.org Experiments using c-Src specific inhibitors have shown that blocking c-Src activity abrogates the estradiol-induced activation of downstream signaling molecules like Akt. nih.gov Furthermore, the interaction between the estrogen receptor and c-Src is necessary for the full activation of downstream pathways, highlighting the role of c-Src as an essential upstream regulator in the non-genomic signaling cascade of estradiol. nih.govnih.gov

A rapid, non-genomic effect of estradiol involves the mobilization of intracellular calcium ([Ca2+]) and the subsequent production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov This pathway is particularly important in the vascular endothelium. nih.gov

Upon estradiol binding to its membrane receptor, a transient increase in intracellular Ca2+ concentration occurs. nih.gov This rise in calcium is a prerequisite for the translocation and activation of eNOS. nih.gov The activation of eNOS leads to the production of NO, a potent vasodilator that plays a crucial role in regulating vascular tone. nih.govwikipedia.org This entire process is rapid, occurring within minutes, and can be blocked by estrogen receptor antagonists and intracellular calcium chelators, confirming its receptor-mediated and calcium-dependent nature. nih.gov The activation of eNOS can also be influenced by the PI3K/Akt and c-Src signaling pathways, indicating a complex interplay between different non-genomic signaling branches. nih.gov

Interactive Data Table: this compound Non-Genomic Signaling Pathways

Signaling PathwayKey MediatorsPrimary Cellular Effects
Rapid Membrane-Initiated Actions Membrane Estrogen Receptors (mERs), G-protein coupled receptors, Growth factor receptorsInitiation of rapid, non-genomic signaling cascades
PI3K/Akt Pathway PI3K, AktCell survival, proliferation
MAPK/ERK Pathway Ras, Raf, MEK, ERKCell proliferation, differentiation, survival
c-Src Kinase Activation c-SrcFormation of signaling complexes, activation of downstream kinases
Calcium Mobilization and Nitric Oxide Production Intracellular Ca2+, eNOSVasodilation, regulation of vascular tone
Protein Kinase A (PKA) Modulation

The signaling pathways of estrogens, a class of steroid hormones, are known to involve the modulation of various intracellular protein kinases, including Protein Kinase A (PKA). In general, estrogen signaling can influence the PKA pathway, which in turn regulates a multitude of cellular processes. For instance, studies on the more potent isomer, 17beta-estradiol, have shown that it can induce the expression of certain genes through pathways involving PKA. nih.gov The activation of PKA can be initiated by estrogen binding to membrane-associated estrogen receptors, leading to a cascade of intracellular events. researchgate.net This modulation is a key component of the non-genomic actions of estrogens.

However, the scientific literature available provides limited specific details on the direct modulation of the Protein Kinase A (PKA) signaling pathway by this compound. While one study investigating postmenopausal breast cancer risk measured levels of various estrogen metabolites, including 16-epiestriol (B195161) (this compound), it linked the PKA signal transduction pathway to the action of prostaglandin (B15479496) E2 (PGE2) on aromatase activity, rather than to a direct action of this compound itself. aacrjournals.org Research focusing on other estrogens has demonstrated that PKA can be a crucial mediator of their effects. For example, the activation of PKA can mimic certain estrogenic effects, and the use of PKA inhibitors can block these actions, underscoring the pathway's importance in estrogen signaling. nih.gov Despite this, specific investigations into how this compound engages and modulates the PKA pathway are not extensively documented.

Crosstalk and Integration of Genomic and Non-Genomic Actions

Estrogens exert their physiological effects through two primary modes of action: genomic and non-genomic. The classical genomic pathway involves the binding of estrogen to intracellular estrogen receptors (ERs), which then act as transcription factors to regulate gene expression. nih.gov The non-genomic pathway involves rapid, membrane-initiated steroid signaling that activates various kinase cascades and intracellular messengers without directly altering gene transcription. physiology.orgresearchgate.net

A critical aspect of estrogen signaling is the crosstalk and integration of these two pathways. physiology.org Non-genomic signals initiated at the cell membrane can influence and potentiate the genomic actions of estrogens. physiology.orgnih.gov For example, kinase cascades activated by membrane ERs can phosphorylate the nuclear ERs or their co-regulators, thereby modifying their transcriptional activity. This integration ensures a complex and finely tuned cellular response to hormonal signals. researchgate.net

While the concept of signaling integration is well-established for estrogens as a class, there is a notable lack of specific research detailing these mechanisms for this compound. The ways in which the non-genomic signals potentially generated by this compound might intersect with and modulate its genomic, gene-regulating functions have not been thoroughly elucidated in the available scientific literature. Studies on various estrogenic compounds, including environmental estrogens, show that the profile of non-genomic and genomic signaling crosstalk can be highly compound-specific. nih.gov Therefore, direct extrapolation from its more potent isomer, 17beta-estradiol, to this compound is not scientifically rigorous without specific experimental evidence.

Cellular and Tissue Specific Research on 16beta Estradiol Effects

Effects on Cellular Differentiation and Development

Comprehensive searches did not yield specific studies on the role of 16beta-Estradiol in the following areas:

Regulation of Cellular Processes

Cell Survival and Proliferation:The influence of estrogens on cell survival and proliferation is context-dependent, varying by cell type, concentration, and receptor expression. For instance, 17beta-estradiol has been shown to inhibit testosterone-induced cell proliferation in HepG2 liver cancer cells by modulating the ratios of estrogen receptor isoforms to the androgen receptor.nih.govIn other contexts, it can promote the proliferation of certain breast cancer cells.frontiersin.orgSpecific investigations into how this compound regulates the fundamental processes of cell survival and proliferation are not available in the reviewed literature.

In-Depth Scientific Review of this compound

A comprehensive analysis of the available scientific literature reveals a significant lack of specific research on the cellular and tissue-specific effects of this compound, particularly concerning the detailed mechanisms outlined in the requested article structure. This compound, also known as 16-epiestriol (B195161), is a minor and weak endogenous estrogen. wikipedia.org It is recognized as a metabolite of estrone (B1671321) and the 16β-epimer of estriol (B74026). wikipedia.orgcaymanchem.com

The vast majority of endocrinological and cellular research focuses on the significantly more potent and biologically prevalent isomer, 17beta-estradiol. Consequently, detailed, peer-reviewed studies elucidating the specific roles of this compound in the regulation of apoptosis, cell cycle control, non-ERE-mediated gene expression, and its precise effects on reproductive tissues are not available in the current body of scientific literature.

While this compound is known to exhibit some estrogenic activity and has been noted for its anti-inflammatory properties, wikipedia.orgcaymanchem.comcymitquimica.comimmunomart.org specific data on the following topics is not available:

Tissue-Specific Responses and Molecular Mechanisms

Reproductive System

Testicular Tissue Maturation and Spermatocyte Production:The specific effects of this compound on the processes of testicular maturation and the production of spermatocytes have not been a subject of detailed scientific investigation.

Due to the absence of specific research data for this compound in these areas, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating content for these sections would require extrapolation from data on other estrogen isomers, which would be scientifically inaccurate and speculative.

Skeletal System Research

The skeletal system is a primary target for estradiol's actions, where it plays a crucial role in the maintenance of bone mass and integrity. Research has delved into the specific effects of estradiol (B170435) on bone cells, including osteoblasts and chondrocytes, as well as its influence on the extracellular matrix.

Estradiol has been shown to directly influence the activity and differentiation of osteoblasts, the cells responsible for bone formation. Studies on human bone marrow stromal cells have demonstrated that 17beta-estradiol can have modest effects on osteoblast growth and the expression of alkaline phosphatase (ALP), a key marker of osteoblastic differentiation. nih.gov In some instances, 17beta-estradiol was found to inhibit osteoblast proliferation, while in others it showed a stimulatory effect. nih.gov Furthermore, under specific culture conditions, 17beta-estradiol increased the number of ALP-positive colonies, suggesting a role in promoting the differentiation of osteoprogenitor cells. nih.gov Research on MC3T3-E1 cells and murine bone marrow-derived mesenchymal stem cells found that 17beta-estradiol dose-dependently increased alkaline phosphatase activity. plos.org

In the context of cartilage, research has explored the impact of estradiol on chondrocytes, the sole cellular component of cartilage. Studies on skeletally mature rat cartilage have shown that 17beta-estradiol can decrease cartilage thickness by inhibiting chondrocyte proliferation and promoting their maturation. nih.gov This is supported by findings of a significant reduction in the mitotic index of chondrocytes upon estrogen supplementation. nih.gov Furthermore, estradiol has been found to promote chondrogenesis in vitro, with maximal expression of type II collagen observed at a concentration of 10-7 M. ijbs.com

Cell Type Experimental Model Key Findings
Osteoblasts Human bone marrow stromal cells Modest and variable effects on growth and ALP activity. nih.gov
Increased number of ALP-positive colonies under specific conditions. nih.gov
MC3T3-E1 cells and murine bone marrow-derived mesenchymal stem cells Dose-dependent increase in alkaline phosphatase activity. plos.org
Chondrocytes Skeletally mature rat cartilage Decreased cartilage thickness via inhibition of proliferation and promotion of maturation. nih.gov
Significant reduction in mitotic index. nih.gov
Postnatal mouse growth plate chondrocytes Promoted chondrogenesis and maximal type II collagen expression at 10-7 M. ijbs.com

Estradiol's influence extends to the production of collagen, a major component of the bone matrix. In skeletally mature rat cartilage, 17beta-estradiol treatment led to a visible increase in the deposition of Type X collagen in the extracellular matrix of hypertrophic chondrocytes. nih.gov Conversely, in female bovine articular chondrocytes, physiological doses of 17beta-estradiol did not show significant effects on proline incorporation or type II collagen synthesis. nih.gov However, preincubation with 17beta-estradiol was found to suppress the stimulatory effect of insulin (B600854) on collagen synthesis in an estrogen receptor-mediated manner. nih.gov

A significant body of research has established a strong positive correlation between estradiol levels and bone mineral density (BMD). In postmenopausal women, higher serum estradiol concentrations are significantly associated with higher BMD, particularly in the femoral neck. univmed.org Studies have indicated a threshold effect, with women having estradiol levels below a certain point (e.g., 60 pg/mL) exhibiting a significantly higher likelihood of low bone mineral density. youtube.com Clinical trials have demonstrated that even low doses of 17beta-estradiol can effectively increase BMD at various skeletal sites, including the femoral neck, total hip, and spine, in older postmenopausal women. nih.govyoutube.com These increases in BMD are often accompanied by a reduction in bone turnover markers. nih.gov

Area of Research Experimental Model/Population Key Findings
Collagen Biosynthesis Skeletally mature rat cartilage Increased deposition of Type X collagen. nih.gov
Female bovine articular chondrocytes No significant direct effect on type II collagen synthesis at physiological doses. nih.gov
Suppressed insulin-stimulated collagen synthesis. nih.gov
Bone Mineral Density Postmenopausal women Positive correlation between serum estradiol levels and BMD. univmed.org
Estradiol levels below a certain threshold are associated with a higher risk of low BMD. youtube.com
Older postmenopausal women (clinical trial) Low-dose 17beta-estradiol increased BMD at the femoral neck, total hip, and spine. nih.govyoutube.com
Reduction in bone turnover markers with estradiol treatment. nih.gov

Cardiovascular System Research

The cardiovascular system is another key target of estradiol's physiological effects. Research in this area has focused on its role in maintaining vascular health and its potential protective effects against cardiovascular disease.

Estradiol has been consistently shown to have beneficial effects on endothelial cells, the inner lining of blood vessels. A crucial aspect of this is its ability to stimulate the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Studies have demonstrated that 17beta-estradiol causes a rapid, nongenomic activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govoup.com This activation is mediated, at least in part, through the estrogen receptor alpha (ERα). nih.gov In ovine fetal pulmonary artery endothelial cells, estradiol-17beta led to a 2.5-fold increase in NOS enzymatic activity. nih.gov This effect was associated with an upregulation of both eNOS protein expression and mRNA abundance. nih.gov

Experimental Model Mechanism Outcome
Ovine endothelial cells Nongenomic activation of eNOS via ERα. nih.gov Rapid activation of eNOS. nih.gov
Ovine fetal pulmonary artery endothelial cells Upregulation of eNOS protein expression and mRNA abundance. nih.gov 2.5-fold increase in NOS enzymatic activity. nih.gov

In the context of vascular injury, which can lead to conditions like atherosclerosis and restenosis, estradiol has demonstrated protective effects. Research has shown that 17beta-estradiol inhibits the proliferation of vascular smooth muscle cells (VSMCs), a key event in the formation of neointimal hyperplasia following vascular injury. nih.govrero.ch This inhibitory effect on VSMC proliferation and migration may contribute to the cardiovascular protective properties of estradiol. rero.ch Furthermore, studies have indicated that 17beta-estradiol can inhibit the apoptosis of endothelial cells, which is crucial for maintaining the integrity of the vascular barrier and preventing the initiation of atherosclerotic processes. nih.gov

Estradiol has been shown to possess antioxidant properties that can counteract oxidative stress, a key contributor to cardiovascular disease. In bovine aortic endothelial cells, 17beta-estradiol pretreatment significantly reduced the increase in intracellular reactive oxygen species (ROS) induced by hydrogen peroxide. nih.gov This antioxidant effect helps to protect vascular endothelial cells from damage. nih.gov

Furthermore, estradiol can modulate inflammatory responses within the vasculature. In human aortic endothelial cells, 17beta-estradiol was found to reduce the expression of pro-inflammatory molecules such as interleukin-6 (IL-6), IL-8, VCAM-1, and ICAM-1 induced by C-reactive protein (CRP). nih.gov In ovariectomized rats, estrogen treatment significantly reduced the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and IL-6, demonstrating its anti-inflammatory actions. aem-sbem.comscielo.br Studies in postmenopausal women have also shown that treatment with 17beta-estradiol can favorably affect vascular inflammation by reducing levels of cell adhesion molecules like ICAM-1 and VCAM-1. nih.gov

Area of Modulation Experimental Model/Population Key Findings
Redox Imbalance Bovine aortic endothelial cells Significantly reduced the increase in intracellular ROS induced by oxidative stress. nih.gov
Inflammation Human aortic endothelial cells Reduced CRP-induced expression of IL-6, IL-8, VCAM-1, and ICAM-1. nih.gov
Ovariectomized rats Reduced expression of TNF-α and IL-6. aem-sbem.comscielo.br
Postmenopausal women Reduced levels of ICAM-1 and VCAM-1. nih.gov

Nervous System and Brain Research

Research into the effects of this compound on the nervous system has revealed its significant role in maintaining synaptic health, influencing cognitive functions, providing neuroprotection, and acting as a neuroactive steroid.

Effects on Synaptic Health and Cognitive Functions (Learning, Memory)

This compound has been shown to positively impact cognitive functions, particularly learning and memory, by modulating synaptic plasticity. nouveauhealth.com Animal studies have demonstrated that estradiol can enhance performance during the acquisition phase of learning tasks. nih.gov The hormone is understood to influence cognitive functions through its interaction with classical nuclear receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), in key brain regions like the medial prefrontal cortex and hippocampus. nouveauhealth.com

Research indicates that this compound's beneficial effects on memory may be associated with subtle structural changes in synapses. For instance, studies in ovariectomized mice have shown that estradiol benzoate (B1203000) replacement can reduce the width of the synaptic cleft, increase the thickness of the postsynaptic density (PSD), and increase the number of synaptic vesicles in the presynaptic terminal in both the cerebral cortex and hippocampus. nih.gov Furthermore, neuron-derived estradiol is considered essential for normal long-term potentiation (LTP), synaptic plasticity, and cognitive function in both male and female brains. nih.gov

However, the effects of estradiol on cognition can be complex and dependent on various factors. While it enhances spatial learning, it may hinder learning methods that rely on stimulus-response associations. psmag.com The timing of exposure, the specific brain functions or regions being studied, and the age of the subject can all lead to different outcomes. psmag.com Chronic exposure to a steady dose of estradiol has been found in some studies to diminish performance in tasks involving working memory and response inhibition in rats. psmag.com

Interactive Table: Effects of this compound on Cognitive Functions

Study Focus Animal Model Cognitive Task Key Findings Reference
Learning and Memory Rats Various learning and memory tasks Estradiol enhances cognition, particularly during the acquisition phase. nih.gov
Spatial Memory Ovariectomized Mice Water Maze Estradiol benzoate significantly reduced the latency and distance to find the platform. nih.gov
Working Memory Rats Lever-pressing tasks Chronic exposure to estradiol diminished performance on tasks involving working memory and response inhibition. psmag.com
Memory Consolidation Ovariectomized Mice Object placement Estradiol enhances memory consolidation when administered immediately after a sample trial. nih.gov
Neuroprotection and Regulation of Neural Cells (e.g., Microglial Downregulation)

This compound exerts significant neuroprotective effects through various mechanisms. It has been shown to offer protection against ischemic stroke-like injury and other forms of neurodegeneration. nih.gov The hormone's anti-inflammatory properties are a key aspect of its neuroprotective capacity, as it can reduce the production of pro-inflammatory cytokines and alter microglial activation. mdpi.com

In the context of neuroinflammation, this compound can regulate the activation and polarization of microglia, the primary immune cells of the central nervous system. nih.govresearchgate.netnih.gov Studies have shown that it can suppress the pro-inflammatory M1 microglial phenotype while enhancing the anti-inflammatory M2 phenotype in the hippocampus following global cerebral ischemia. nih.govresearchgate.netnih.gov This modulation of microglia is associated with a decrease in pro-inflammatory markers and an increase in anti-inflammatory cytokines. nih.govresearchgate.netnih.gov Specifically, estradiol has been found to inhibit the release of metalloproteinase 9 (MMP9) and the translocation of NF-κB to the nucleus in microglia, thereby reducing the production of nitric oxide and reactive oxygen species. mdpi.com

Furthermore, this compound's neuroprotective actions are linked to the regulation of growth factors and the inhibition of apoptotic pathways. mdpi.com It can prevent apoptotic neuronal cell death, a process that appears to be dependent on the presence of estrogen receptor-α and the modulation of Bcl proteins. nih.gov

Interactive Table: Neuroprotective Mechanisms of this compound

Neuroprotective Mechanism Cellular/Molecular Effect Experimental Model Key Outcome Reference
Anti-inflammation Alters microglial activation pattern, reduces pro-inflammatory cytokine production. Cerebral Ischemia Reduced infarct size and improved outcome. mdpi.com
Microglial Regulation Suppresses M1 phenotype, enhances M2 phenotype. Global Cerebral Ischemia Decreased neuroinflammation. nih.govresearchgate.netnih.gov
Apoptosis Inhibition Modulates Bcl proteins. Apoptotic neuronal cell death models Prevention of neuronal cell death. nih.gov
Growth Factor Regulation Regulates growth factors. Cerebral Ischemia Facilitates recovery and decreases apoptosis. mdpi.com
Neuroactive Steroid Actions

This compound is not only produced by the gonads but is also synthesized de novo in the brain, where it acts as a neurosteroid. researchgate.net These brain-derived estrogens play a crucial role in rapidly altering neural functions, including cognition. nouveauhealth.com The synthesis of estradiol within neurons suggests its function as a neuromodulator in the forebrain, controlling synaptic plasticity and cognitive processes. nih.gov

Neurosteroids can exert their effects through both classic genomic mechanisms, by binding to nuclear receptors and regulating gene transcription, and non-classic, rapid, membrane-initiated signaling pathways. frontiersin.org These rapid actions are independent of transcriptional activities and are involved in the neuroprotective effects of estradiol. researchgate.net The withdrawal of estrogen can lead to disturbances in the equilibrium of other neurosteroids in the brain, such as an increase in DHEA-S levels, which may have implications for mood and behavior. nih.gov

Immune System Research

This compound has a profound impact on the immune system, modulating both innate and adaptive immune responses. Its effects are complex and can vary depending on the context, including the specific immune cell type, its activation state, and the surrounding environment. frontiersin.org

Innate and Adaptive Immune Cell Signaling

This compound can influence all major innate and adaptive immune cells. frontiersin.org Receptors for estrogens are present in cells of both the innate and adaptive immune systems, allowing for direct regulation of their function. nih.gov In the innate immune system, estradiol can affect the function of monocytes and macrophages. plos.org For instance, it can modulate the release of pro-inflammatory cytokines from activated monocytes and macrophages, partly through the modulation of CD16 expression. nih.gov

Regarding the adaptive immune system, this compound has been shown to modulate all subsets of T cells, including CD4+ (Th1, Th2, Th17, and Tregs) and CD8+ cells. frontiersin.org It also impacts B cell maturation and antibody production. frontiersin.org Generally, estrogen is associated with increased levels of circulating antibodies, which can be observed during periods of high estrogen production, such as pregnancy. nih.gov

Cytokine and Chemokine Modulation

A significant aspect of this compound's immunomodulatory role is its ability to regulate the production of cytokines and chemokines. It generally exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and enhancing anti-inflammatory ones. nih.gov For example, in the spinal cord, estradiol can significantly decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

The hormone's influence on cytokine release can be site-specific. While it can reduce inflammatory mediators in the dorsal root ganglia and spinal cord, it may not have the same effect in the paw or serum in certain inflammatory models. nih.gov In macrophages, the absence of 17 beta-estradiol can lead to increased release of TNF alpha, IL-1 beta, and IL-6 upon receptor binding. nih.gov this compound can also regulate the expression of chemokines such as CXCL8 and CCL2. frontiersin.org This modulation of cytokines and chemokines is a key mechanism through which estradiol influences inflammatory responses and immune cell trafficking. nih.gov

Interactive Table: Modulation of Cytokines and Chemokines by this compound

Cytokine/Chemokine Effect of Estradiol Immune Cell/Tissue Context Reference
TNF-α Decrease Spinal Cord Inflammatory pain model nih.gov
IL-1β Decrease Spinal Cord Inflammatory pain model nih.gov
IL-10 Increase Dorsal Root Ganglia Inflammatory pain model nih.gov
IL-6 Increased release in absence of estradiol Macrophages In vitro stimulation nih.gov
CXCL8 Attenuation Macrophages In response to endotoxin plos.org
CCL2 Regulation Dendritic Cells General immune response frontiersin.org

Adipose Tissue Metabolism

Current research specifically detailing the direct effects of this compound on adipose tissue metabolism is limited. The majority of studies on estrogen's impact on fat tissue have centered on the more potent 17beta-Estradiol. Estrogens, as a class, are known to influence body fat distribution, adipocyte differentiation, lipolysis, and the secretion of adipokines, which are signaling molecules from fat cells. They generally promote a healthier fat distribution by favoring subcutaneous fat over visceral fat and have complex effects on adipocyte function. However, without specific studies on this compound, its precise role in these processes remains an area for future investigation. It has been noted that 16-epiestriol possesses anti-inflammatory properties, which could theoretically impact the inflammatory state of adipose tissue often associated with metabolic dysfunction, but direct evidence is lacking. caymanchem.com

Skin Fibroblast Activity and Wound Healing

The specific role of this compound in skin fibroblast activity and the intricate process of wound healing is not extensively documented in current scientific literature. Research in this area has predominantly focused on 17beta-Estradiol, which is known to accelerate wound healing by influencing various cell types, including skin fibroblasts. Fibroblasts are integral to all phases of wound healing, responsible for synthesizing extracellular matrix components like collagen, and facilitating wound contraction. nih.govnih.gov

While direct studies on this compound are scarce, it is known to be an estradiol metabolite with anti-inflammatory properties. caymanchem.comsigmaaldrich.com Inflammation is a critical phase of wound healing, and its proper regulation is essential for successful tissue repair. The anti-inflammatory nature of this compound suggests a potential role in modulating the wound healing process, though further research is required to elucidate the specific mechanisms and outcomes.

Liver Biotransformation and Estrogen Metabolism

The liver is the primary site for the metabolism of estrogens, including the biotransformation of this compound (also known as 16-epiestriol). This compound is a known metabolite of both estradiol and estrone. caymanchem.com In vitro studies using human fetal liver have demonstrated that estradiol-17beta can be metabolized to form 16-epiestriol, among other products like estriol and estrone. nih.govoup.comoup.com This indicates that the formation of this compound is a naturally occurring pathway in hepatic estrogen metabolism.

Further research with avian liver tissue has shown that 16-epiestriol and estriol can be interconverted. nih.gov A key intermediate in this process has been identified as 16-oxo-oestradiol-17beta. nih.gov The metabolic pathways for estrogens are complex and involve a series of hydroxylation, oxidation, and conjugation reactions to facilitate their excretion. The 16-hydroxylation pathway is one of the major routes of estrogen metabolism. researchgate.net

The table below summarizes the key findings regarding the hepatic metabolism involving this compound.

Metabolic Process Precursor(s) Product(s) Key Intermediate(s) Tissue Model
FormationEstradiol-17beta16-epiestriol, Estriol, Estrone-Human Fetal Liver
InterconversionEstriol16-epiestriol16-oxo-oestradiol-17betaAvian Liver
Interconversion16-epiestriolEstriol16-oxo-oestradiol-17betaAvian Liver

This table outlines the known metabolic transformations related to this compound in liver tissue based on in vitro studies.

Comparative Tissue Selectivity of Estrogenic Compounds

A distinguishing feature of this compound is its notable preference for binding to Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). oup.comspandidos-publications.com This differential binding affinity is a critical determinant of its tissue-specific effects, as the distribution of ERα and ERβ varies significantly among different tissues. For instance, ERα is more predominant in the uterus and breast, while ERβ is found in tissues like the prostate, colon, and lungs. spandidos-publications.com

Studies have quantified this binding preference, with reports indicating that 16,17-epiestriol (B195164) (this compound) has up to an 18-fold higher binding affinity for ERβ compared to ERα. oup.comspandidos-publications.com This suggests that this compound may exert more potent effects in tissues that are rich in ERβ, while having a lesser impact on tissues where ERα is the dominant receptor. This contrasts with 17beta-Estradiol, which binds with high affinity to both ERα and ERβ. oup.com

The table below presents a comparison of the relative binding affinities of this compound and other estrogens for ERα and ERβ.

Estrogenic Compound Relative Binding Affinity for ERα Relative Binding Affinity for ERβ Preferential Binding
17beta-Estradiol (E2)HighHighEqual
Estrone (E1)ModerateLower than ERαERα
Estriol (E3)LowModerateERβ (~3-fold)
16,17-Epiestriol (this compound)Very LowModerateERβ (~18-fold)

This table provides a qualitative and quantitative comparison of the binding preferences of various estrogens for the two main estrogen receptor subtypes, highlighting the significant ERβ selectivity of this compound. oup.comspandidos-publications.comoup.com

This selective action could be significant in the context of developing therapies that aim to target specific tissues while minimizing off-target effects.

Advanced Research Methodologies and Models for 16beta Estradiol Studies

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques have been developed and optimized for the study of estrogens. These methods vary in their sensitivity, specificity, and applicability to different biological matrices.

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the definitive identification and quantification of steroid hormones. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are frequently employed in estrogen research. nih.govmdpi.comanapharmbioanalytics.com

GC-MS has been utilized for the simultaneous quantification of a wide panel of urinary estrogens, including metabolites of 17β-estradiol. unito.it For instance, a GC-MS/MS method was developed to determine the concentration of various steroids, confirming the presence of key metabolites in cell-based assays. mdpi.com LC-MS/MS is often considered the gold standard for its ability to analyze multiple analytes in a single run. researchgate.net UPLC-MS/MS methods have been successfully developed for the determination of unconjugated estradiol (B170435) and estrone (B1671321) in human plasma, offering high sensitivity. anapharmbioanalytics.com

A highly sensitive and accurate negative chemical ionization (NCI) GC-MS/MS method has been developed for assaying estradiol in plasma, demonstrating the ability to detect concentrations as low as 2.5 pg/mL. thermofisher.com Furthermore, UPLC-MS/MS systems have been shown to provide the analytical sensitivity, precision, and accuracy required for the analysis of 17β-estradiol and estrone in serum. waters.com

A primary advantage of mass spectrometry-based techniques is their superior selectivity and sensitivity compared to other methods like immunoassays. nih.govmst.dkendocrinology.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the analyte of interest and detecting specific product ions, which confirms the identity of the compound being measured. endocrinology.org This is crucial for distinguishing between structurally similar estrogen isomers. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances the ability to measure low levels of estrogens with high specificity. eneuro.orgnih.gov This is particularly important in research settings where concentrations can be extremely low, such as in the plasma of men and postmenopausal women. nih.govresearchgate.netresearchgate.net Derivatization techniques can further improve sensitivity by adding an easily ionized group to the estrogen molecule. eneuro.orgnih.gov For example, derivatization has been shown to improve the limits of quantitation for estrone and estradiol significantly. nih.gov

The high specificity of LC-MS/MS mitigates the cross-reactivity issues often encountered with immunoassays, making it a more reliable method for steroid hormone analysis. nih.gov

Effective sample preparation is critical for accurate quantification of 16beta-estradiol and other estrogens by mass spectrometry. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate estrogens from complex biological matrices like plasma, serum, and urine. nih.govthermofisher.com For instance, a method for analyzing free and total estrogens in serum involved ultracentrifugation and liquid-liquid extraction. thermofisher.com Another approach used SPE for the analysis of estrogens in wastewater. researchgate.net

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry. nih.govmdpi.com These standards, such as deuterated or ¹³C-labeled versions of the analyte, are added to the sample at the beginning of the preparation process. They co-elute with the analyte and are distinguished by their different mass-to-charge ratios in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. thermofisher.com For example, d4-estradiol is used as an internal standard in the analysis of estradiol in plasma. thermofisher.com

Sample Preparation and Internal Standards for Estrogen Analysis
TechniqueSample TypeExtraction MethodInternal Standard ExampleReference
GC-MS/MSPlasmaSolid-Phase Extraction (SPE)d4-estradiol thermofisher.com
LC-MS/MSSerumLiquid-Liquid Extraction (LLE)¹³C₂-Estradiol nih.gov
UPLC-MS/MSPlasmaLiquid-Liquid Extraction (LLE)Not Specified anapharmbioanalytics.com
GC-MSUrineSolid-Phase Extraction (SPE)Not Specified unito.it

Chromatography is an essential component of estrogen analysis, providing the necessary separation of different estrogen compounds before detection. nih.gov High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the most common techniques used in conjunction with mass spectrometry. nih.govmst.dk

HPLC has been a foundational technique for separating estrogens, and methods have been developed for the determination of 17β-estradiol in pharmaceutical forms and biological samples. researchgate.net UPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govwaters.com GC is well-suited for the analysis of volatile compounds and requires derivatization of estrogens to increase their volatility and thermal stability. unito.itmst.dk The choice of chromatographic method depends on the specific estrogens being analyzed, the sample matrix, and the desired sensitivity and resolution. unito.itmst.dk

While mass spectrometry is the dominant technique, other methods have been explored for estrogen analysis. UV spectrophotometry has been used for the determination of 17β-estradiol in pharmaceutical preparations. researchgate.net However, spectrophotometric methods generally lack the sensitivity and selectivity required for analyzing the low concentrations of estrogens typically found in biological samples. mst.dk

Capillary electrophoresis (CE) is another separation technique that can be coupled with various detectors. While it offers high separation efficiency, its application in routine estrogen analysis is less common compared to LC and GC, primarily due to sensitivity limitations for trace-level detection in complex matrices.

Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), are widely used in clinical settings due to their low cost and ease of automation. nih.gov However, they have significant limitations in research, particularly for the measurement of low-concentration steroids like estradiol and its isomers. nih.govmedlabmag.comnih.govnih.gov

The primary limitation is a lack of specificity due to antibody cross-reactivity. eneuro.orgnih.govannlabmed.org Antibodies designed to detect a specific estrogen may also bind to other structurally related steroids, metabolites, or even drugs, leading to inaccurate and often overestimated results. nih.govannlabmed.orgnih.gov This is a major concern when measuring the very low levels of estrogens in men, postmenopausal women, and children. nih.govnih.govmyadlm.org For example, fulvestrant, an estrogen receptor antagonist, can cause significant cross-reaction in estradiol immunoassays. annlabmed.org Similarly, the aromatase inhibitor exemestane (B1683764) and its metabolites can lead to falsely elevated estradiol results. annlabmed.organnlabmed.org

Furthermore, the sensitivity of many commercial immunoassays is insufficient to accurately quantify the low physiological concentrations of estrogens relevant in many research studies. endocrinology.orgnih.govmyadlm.org The Endocrine Society has issued a position statement highlighting these challenges and recommending more specific methods like mass spectrometry for steroid hormone analysis in many contexts. nih.gov

Comparison of Analytical Methodologies for Estrogen Analysis
MethodologyAdvantagesDisadvantagesReference
Mass Spectrometry (GC-MS, LC-MS/MS)High selectivity and sensitivity; ability to measure multiple analytes simultaneously.Higher cost and complexity; requires specialized personnel. eneuro.orgmst.dkendocrinology.orgmedlabmag.com
Immunoassays (ELISA, RIA)Low cost; high throughput; automated.Lack of specificity (cross-reactivity); poor sensitivity at low concentrations. nih.govnih.govnih.govmyadlm.org
Chromatography (HPLC, UPLC, GC)Excellent separation of complex mixtures.Often requires coupling with a sensitive detector like MS for trace analysis. nih.govmst.dkwaters.com
Spectrophotometry (UV)Simple and inexpensive.Low sensitivity and selectivity for biological samples. mst.dkresearchgate.net

Mass Spectrometry-Based Techniques (GC-MS, LC-MS/MS, UPLC-MS/MS)

In Vitro Experimental Models

In vitro models provide a controlled environment to study the specific cellular and molecular effects of this compound and its analogs, free from the systemic complexities of a whole organism.

A variety of human cell lines are employed to investigate the biological effects of this compound derivatives. The choice of cell line is often dependent on the specific research question, such as assessing anticancer properties or studying effects on estrogen receptors.

MCF-7 and T-47D Cells: These estrogen receptor-positive (ER+) breast cancer cell lines are fundamental models in the study of hormone-dependent cancers. nih.govfrontiersin.orgmdpi.com Research has utilized these cells to evaluate the antiproliferative activities of novel 16-triazolyl-13α-estradiol derivatives. nih.gov In T-47D cells, which have a strong endogenous 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) activity, derivatives of this compound have been tested for their ability to inhibit the conversion of estrone (E1) to the more potent estradiol (E2). For instance, 16beta-m-carbamoylbenzyl-E2 was identified as a potent inhibitor of 17β-HSD1. nih.gov Interestingly, while this compound showed some proliferative effects on its own in T-47D cells, it significantly blocked the proliferation induced by estrone. nih.gov Further modifications to this parent compound led to the development of non-estrogenic inhibitors of 17β-HSD1 that effectively suppress E1-induced proliferation in MCF-7 cells. nih.govresearchgate.net Studies have also shown that stable expression of estrogen sulfotransferase (EST) in MCF-7 cells, which inactivates estradiol through sulfation, inhibits cell growth at physiological estradiol concentrations. nih.gov

HeLa Cells: This cervical cancer cell line is another platform for assessing the anticancer potential of estradiol analogs. For example, the antiproliferative effects of 16-triazolyl-13α-estradiol derivatives have been evaluated in HeLa cells. nih.govu-szeged.hu Although often considered ER-negative, some studies have shown that HeLa cells can express both ERα and ERβ, making them a relevant model for studying the effects of estrogenic compounds. nih.govscienceopen.com

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are widely used in biomedical research, particularly for transfection studies and the expression of recombinant proteins. In the context of this compound research, HEK293 cells have been instrumental. For instance, they have been used to overexpress 17β-HSD1 to screen libraries of this compound derivatives for inhibitory activity. mdpi.comnih.gov These cells have also been used in binding assays to characterize PET tracers like 18F-estradiol, where they were transfected with estrogen receptors α and β. thieme-connect.com

Cell LinePrimary Use in this compound ResearchKey Findings Related to this compound DerivativesCitations
MCF-7Evaluating antiproliferative and estrogenic activityNon-estrogenic 16β-estradiol derivatives inhibit 17β-HSD1 and suppress estrone-induced proliferation. nih.govnih.govnih.govresearchgate.netresearchgate.netaacrjournals.org
T-47DScreening inhibitors of 17β-HSD116β-m-carbamoylbenzyl-E2 inhibits estrone-to-estradiol conversion and blocks estrone-induced cell growth. frontiersin.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govbpsbioscience.com
HeLaAssessing broad anticancer activityNovel 16-triazolyl-13α-estradiol derivatives demonstrate antiproliferative effects. nih.govu-szeged.hunih.govscienceopen.comeuropeanreview.org
HEK293Overexpression of target enzymes for screeningUsed to screen libraries of 16β-estradiol derivatives for inhibition of 17β-HSD1. mdpi.comnih.govthieme-connect.com

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely mimics the in vivo environment compared to immortalized cell lines. nih.gov These systems are valuable for studying the effects of compounds on normal physiological processes. While extensive research specifically using this compound in primary cell cultures is not widely documented in the reviewed literature, these models are critical in endocrinology research. For example, primary cultures of human mammary epithelial cells have been used to demonstrate the expression of estrogen sulfotransferase, an enzyme that is lost in many breast cancer cell lines. nih.gov Primary breast cancer cells have also been cultured to predict chemotherapy sensitivity, a model that could potentially be adapted for testing hormonal agents like this compound derivatives. frontiersin.org Early organ culture studies have also utilized primary human urethral epithelial cells to study the effects of hormones. umd.edu

Tissue-engineered models represent a significant advancement in in vitro research, providing a three-dimensional tissue structure that recapitulates aspects of native tissue architecture and function. mdpi.com A notable example is the development of tissue-engineered vaginal epithelium. These models, often constructed using primary vaginal epithelial cells and fibroblasts cultured on decellularized matrices, respond to hormonal stimulation. nih.govnih.gov Studies have demonstrated that estradiol-17β promotes the proliferation and stratification of the engineered vaginal epithelium, mimicking the physiological response observed in vivo. nih.govnih.gov These models are crucial for studying vaginal wound healing and the influence of estrogens on tissue repair. researchgate.net While current research has focused on 17β-estradiol, these estradiol-responsive tissue-engineered models provide a promising platform for future investigations into the specific effects of this compound on vaginal tissue physiology and pathophysiology. nih.govnpwomenshealthcare.com

Inducible gene expression systems are powerful tools that allow for the controlled expression of a target gene. The estrogen receptor-based XVE system is a prominent example used in plant biology. nih.govamazonaws.comrockefeller.edu This system utilizes a chimeric transcription activator (XVE) that comprises the DNA-binding domain of the bacterial repressor LexA, the transactivating domain of VP16, and the regulatory region of the human estrogen receptor. rockefeller.eduplos.org The system is activated by the presence of an estrogen, typically 17β-estradiol, which binds to the estrogen receptor domain of the XVE protein, leading to the transcription of a target gene. plos.orgresearchgate.net This allows for tight, dose-dependent control over gene expression. rockefeller.eduplos.org While the primary inducer used in the literature is 17β-estradiol, the system's reliance on the estrogen receptor suggests a potential for induction by other estrogenic compounds, although specific studies using this compound as an activator for the XVE system are not prominently featured in the reviewed research.

Animal Models in this compound Research

Rodent models, particularly mice and rats, are the most extensively used animal models in endocrinology and cancer research due to their well-characterized genetics, relatively short life cycle, and physiological similarities to humans in many respects. mdpi.comfrontiersin.org

Mice: Ovariectomized mice are a common model for studying the effects of estrogen replacement. mdpi.com These models have been used to demonstrate that estrogen administration can normalize body weight and restore insulin (B600854) sensitivity. mdpi.com In the context of cancer research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial. For example, MCF-7 cells, which express ERα, form tumors in mice in response to estradiol, and these tumors can be inhibited by ER antagonists. aacrjournals.org This model is therefore suitable for testing the in vivo efficacy of novel this compound derivatives that target estrogen signaling pathways.

Rats: Rats are also widely used to study the effects of estrogens. For instance, ovariectomized rats treated with 17β-estradiol show suppressed body weight gain and fat accumulation. mdpi.com Rat models have also been central to the development of PET imaging agents for estrogen receptors, such as 16α-[18F]Fluoro-17β-estradiol ([18F]FES). nih.gov Studies in immature female rats demonstrated the high specific uptake of [18F]FES in target tissues like the uterus and ovaries. nih.gov Furthermore, rat models of DMBA-induced breast tumors have been used to show that the uptake of [18F]FES correlates with ER concentration in the tumors. nih.gov

Rabbits: While less common than rodent models in this specific area, rabbits have been used in reproductive studies to investigate the effects of estradiol-17β on pregnancy and myometrial sensitivity. researchgate.net

These animal models provide the integrated biological systems necessary to evaluate the potential therapeutic applications and endocrine effects of this compound and its derivatives. cihr-irsc.gc.canih.gov

Zebrafish Models for Developmental Studies

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology and toxicology, including the study of estrogenic compounds. Its rapid external embryonic development, optical transparency, and genetic tractability make it ideal for observing the real-time effects of hormones on organogenesis. frontiersin.orgehu.eus While much of the research has focused on 17beta-estradiol (E2), the established methodologies are directly applicable to investigating the developmental impacts of this compound.

Zebrafish embryos are exposed to estrogenic compounds, and subsequent developmental processes are meticulously observed. plos.org Studies have shown that estrogens are crucial for the development of various tissues and organs, including the nervous system, liver, and pancreas. frontiersin.orgwikipedia.org For instance, treatment of zebrafish embryos with E2 has been shown to decrease cell proliferation in several neurogenic zones of the brain. frontiersin.org Furthermore, transcriptomic analyses of zebrafish embryos exposed to E2 have revealed stage- and tissue-specific gene expression changes, providing insights into the molecular pathways affected by estrogens during development. plos.org

Although direct studies on the developmental effects of this compound in zebrafish are not extensively documented, the existing models provide a robust framework for such investigations. By exposing zebrafish embryos to this compound, researchers can assess its specific impacts on embryonic and larval development, including potential effects on neurogenesis, organ formation, and the expression of estrogen-responsive genes. frontiersin.orgplos.org The use of transgenic zebrafish lines with fluorescent reporters for estrogen response elements (EREs) can further facilitate the visualization of tissues and developmental stages that are sensitive to this compound. plos.org

Invertebrate Models (e.g., Amphioxus) for Evolutionary Insights

To understand the evolutionary origins of the estrogen signaling system, researchers have turned to invertebrate chordates like the amphioxus (Branchiostoma sp.). nih.gov As one of the closest invertebrate relatives of vertebrates, amphioxus provides a unique window into the ancestral state of vertebrate gene families and signaling pathways. nih.gov

Studies on the amphioxus estrogen receptor (ER) have yielded surprising results: it does not bind to estradiol. nih.gov This suggests that the ancestral ER was likely an orphan receptor and that the ability to bind estradiol evolved later in the vertebrate lineage. researchgate.net However, amphioxus does possess a steroid receptor (SR) that can be activated by estrogens and mediate transcriptional activity through both estrogen-responsive elements (EREs) and androgen-responsive elements (AREs). nih.gov This finding suggests a more ancient and potentially broader role for estrogen signaling than previously thought.

While direct studies of this compound in amphioxus are lacking, the model is invaluable for understanding the evolutionary context in which this and other estrogens function. Research on amphioxus helps to unravel the evolution of estrogen receptors and their ligands, providing a basis for understanding how the specific roles of different estrogens, including this compound, may have emerged and diversified throughout vertebrate evolution. nih.govresearchgate.net

Genetically Modified Animal Models (e.g., Receptor Knock-outs, Enzyme Deficiencies)

Genetically modified animal models, particularly mice, have been instrumental in dissecting the physiological roles of estrogens and their receptors. nih.gov The development of estrogen receptor alpha knockout (ERαKO) and estrogen receptor beta knockout (ERβKO) mice has allowed for the delineation of the specific functions of each receptor subtype in various tissues. nih.govnih.gov

Studies using these knockout mice have primarily focused on the effects of 17beta-estradiol, revealing the critical and distinct roles of ERα and ERβ in the reproductive tract, bone, brain, and cardiovascular system. nih.govnih.gov For example, ERα has been shown to be the primary mediator of the protective effects of estradiol against brain injury. nih.gov While specific studies administering this compound to these models are scarce, the existing knockout mice provide an essential platform to investigate the in vivo actions of this compound and determine which receptor subtype mediates its effects.

Models for Investigating Tissue-Specific Responses

The effects of estrogens are highly tissue-specific, a phenomenon that can be investigated using various in vivo and in vitro models. nih.gov Animal models, including the aforementioned genetically modified mice, allow for the systemic study of how different organs and tissues respond to estrogens. nih.govfrontiersin.org

Inducible knockout models, where a specific gene like ERα can be inactivated in adult animals, help to distinguish between the developmental and adult roles of estrogen signaling in different tissues. nih.gov Such models have revealed that ERα is crucial for the estrogenic response in bone, uterus, and fat tissue in sexually mature female mice. nih.gov The tissue-specific expression of ERα and ERβ is a key determinant of the cellular response to estrogens. frontiersin.org For example, in some tissues, ERα and ERβ can have opposing effects on cell proliferation. nih.gov

While much of the research on tissue-specific responses has utilized 17beta-estradiol, these models are well-suited for investigating the specific actions of this compound. By administering this compound to these models and analyzing the responses in various tissues, researchers can map out its target organs and understand its unique physiological functions, which may differ from those of other estrogens.

Advanced Techniques for Molecular Interaction Studies

Understanding the biological effects of this compound requires a detailed knowledge of its interactions with receptors and enzymes at the molecular level. Advanced biophysical and computational techniques are providing unprecedented insights into these interactions.

Fluorescence-Based Techniques (FRET, BRET, Fluorescent Proteins) for Receptor Dynamics

Fluorescence-based techniques, such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful tools for studying protein-protein interactions and conformational changes in living cells. nih.govbmbreports.org These methods have been widely applied to investigate the dynamics of estrogen receptor dimerization and interaction with co-regulator proteins upon ligand binding. bmbreports.orgbmbreports.org

In these assays, estrogen receptors are tagged with fluorescent proteins or a combination of a luciferase and a fluorescent protein. nih.gov The binding of an estrogen, which would include this compound, can induce conformational changes in the receptor, leading to dimerization (homo- or heterodimerization of ERα and ERβ) and the recruitment of co-activators or co-repressors. nih.govnih.gov These molecular events bring the fluorescent tags into close proximity, resulting in a detectable FRET or BRET signal. nih.govutk.edu These techniques allow for the real-time monitoring of receptor dynamics in response to different estrogenic compounds, providing valuable information on their potency and efficacy. bmbreports.org Although specific FRET or BRET studies focusing on this compound are not widely reported, these assays are readily adaptable for such investigations.

In Silico Modeling and Computational Approaches (e.g., Substrate Binding Site Modeling)

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in steroid research. nih.govcreative-biolabs.com These in silico methods allow for the prediction and analysis of the binding of ligands, such as this compound, to the ligand-binding domain of estrogen receptors or the active site of metabolizing enzymes. researchgate.netresearchgate.net

By creating three-dimensional models of the protein-ligand complex, researchers can identify the key amino acid residues involved in the interaction and predict the binding affinity. researchgate.netresearchgate.net For example, molecular docking studies have been used to compare the binding of different natural estrogens to the estrogen receptor, providing insights into their relative potencies. researchgate.net Similarly, in silico modeling can be applied to study the interaction of this compound with enzymes involved in its metabolism, such as hydroxysteroid dehydrogenases and cytochrome P450s. researchgate.netnih.gov Modeling the substrate binding site of these enzymes can help to understand the structural basis for their substrate specificity and predict the metabolic fate of this compound. creative-biolabs.comuq.edu.au These computational approaches not only complement experimental data but also guide the design of new experiments and the development of selective ligands for estrogen receptors. nih.gov

Evolutionary Biology and Comparative Endocrinology of Estrogens

Origins of Estrogen Signaling Components (Aromatase, Estrogen Receptors)

The core components of the estrogen signaling system are the enzyme aromatase (cytochrome P450, family 19; CYP19) and the estrogen receptors (ERs). hmdb.canih.gov Aromatase is responsible for catalyzing the conversion of androgens to estrogens, a critical step in estrogen biosynthesis. hmdb.canih.gov Estrogen receptors are ligand-activated transcription factors that mediate the cellular effects of estrogens. hmdb.canih.gov

The evolutionary origins of this signaling system are ancient. Research into invertebrates, particularly the cephalochordate amphioxus, which is a close invertebrate relative of vertebrates, has provided insights into the deep evolutionary history of these components. nih.govnih.gov In amphioxus, an ortholog of the aromatase gene (CYP19) has been identified. It shares a conserved gene structure and moderate sequence similarity with human CYP19. nih.gov Similarly, an estrogen receptor (ER) ortholog is present in amphioxus. nih.govnih.gov

The presence of both aromatase and estrogen receptor orthologs in a pre-vertebrate chordate suggests that the fundamental machinery for estrogen signaling was established early in the evolution of the chordate lineage. nih.gov However, it is important to note that the function of these components has diverged over time. For instance, the amphioxus ER does not bind to 17β-estradiol, the most potent mammalian estrogen. nih.govnih.gov

While the evolutionary origins of the general estrogen signaling pathway are being unraveled, specific information regarding the evolutionary debut of 16beta-estradiol as a signaling molecule is not available in the current scientific literature. This compound is a hydroxylated metabolite of 17β-estradiol. hmdb.canih.gov Its synthesis is therefore dependent on the pre-existence of the enzymatic machinery capable of producing its parent compound, estradiol (B170435).

Conservation of this compound Function Across Vertebrates and Invertebrates

This compound, also known as 16-epiestriol (B195161), is considered a minor and relatively weak endogenous estrogen and is found in all vertebrates. hmdb.ca It is a metabolite of 17β-estradiol. hmdb.canih.gov While its presence is established in vertebrates, its functional conservation across a wide range of vertebrate species has not been extensively studied. In humans, it is known to possess anti-inflammatory properties. hmdb.caebi.ac.uk

There is a significant lack of information regarding the presence and function of this compound in invertebrates. The broader study of estrogen signaling in invertebrates reveals a complex and varied picture. While estrogens are produced and have physiological roles in some invertebrates like annelids, the function of their estrogen receptors can differ significantly from their vertebrate counterparts. nih.gov For example, the estrogen receptors in some mollusks and the cephalochordate amphioxus are not activated by estradiol. nih.govnih.gov In contrast, functional, ligand-activated estrogen receptors have been identified in annelids, suggesting that estrogen signaling via the ER is ancient. nih.gov Research has also shown the presence of estrogen receptors in rotifers that can be activated by human estradiol, indicating a high degree of conservation in some lineages. mdpi.comnih.gov However, none of this research specifically addresses the function or conservation of this compound in these invertebrate groups.

Structural and Functional Divergence of Estrogen Receptors Across Species

Estrogen receptors have undergone significant structural and functional divergence throughout evolution. In vertebrates, gene duplication events have led to the existence of multiple estrogen receptor subtypes, primarily ERα and ERβ, which are encoded by separate genes (ESR1 and ESR2, respectively). mdpi.comwikipedia.org These subtypes can have different binding affinities for various ligands and can mediate different physiological effects. nih.govoup.com

This compound (16-epiestriol) demonstrates this differential binding. Data on its relative binding affinity (RBA) for human ERα and ERβ show a marked preference for one receptor over the other, although the specific preference reported varies across studies. Some data indicate a higher relative binding affinity for ERβ compared to ERα. wikipedia.orgwikipedia.org For instance, one study reported the RBA of 16-epiestriol for ERα as 7.795% (with a range of 4.94-63%) and for ERβ as 50%, relative to estradiol. wikipedia.org Another study noted that D-ring metabolites like 16-epiestriol can have a distinct preferential binding affinity for human ERβ over ERα. nih.gov This differential affinity suggests that this compound may elicit specific biological responses through the ERβ signaling pathway.

The structural basis for this divergence lies in the amino acid sequences of the ligand-binding domains (LBD) of the ER subtypes. Even subtle differences in the LBD can alter ligand binding and receptor activation. mdpi.com The evolution of these subtypes has allowed for a more complex and nuanced regulation of estrogen signaling.

Invertebrate estrogen receptors show even greater divergence. The ER in amphioxus, for example, is structurally similar to vertebrate ERs but has key differences in its ligand-binding domain that prevent it from binding estradiol. nih.govnih.gov Similarly, the ER in the octopus is a constitutive transcriptional activator that does not bind estradiol. nih.gov This indicates that the ancestral function of the ER may have been ligand-independent, with ligand-binding capabilities evolving later in the vertebrate lineage.

Ancient Paracrine/Autocrine Roles of Estrogen Signaling

Paracrine signaling involves a cell producing a signal to induce changes in nearby cells, while autocrine signaling occurs when a cell secretes a hormone that binds to receptors on that same cell. pressbooks.pubbritannica.com There is evidence to suggest that estrogen signaling has ancient origins as a paracrine or autocrine system.

In the invertebrate amphioxus, the co-expression of aromatase (CYP19) and the estrogen receptor (ER) in gonadal tissues points towards an ancient role for locally produced estrogens in regulating gonadal function through a paracrine or autocrine mechanism. nih.gov In vertebrates, paracrine and autocrine estrogen signaling is well-documented in various tissues, including the reproductive system. biorxiv.orgnih.govresearchgate.net For instance, estrogens produced locally in the testes are thought to act as paracrine factors in the regulation of steroidogenesis. biorxiv.org Similarly, in the mammary gland and uterus, estrogens can act via paracrine signaling to regulate cell proliferation and morphogenesis. news-medical.net

While the general principle of paracrine and autocrine estrogen signaling is well-established, there is no specific research available that details the role of this compound as a paracrine or autocrine signaling molecule. Its role as a metabolite of estradiol suggests it could potentially be involved in local signaling within the tissues where it is produced, but this has not been experimentally demonstrated.

Estrogen in Male Physiology from an Evolutionary Perspective

The presence and physiological importance of estrogens in males is an evolutionarily conserved feature across vertebrates. biorxiv.orgnih.gov Although often considered "female" hormones, estrogens, and particularly 17β-estradiol, play critical roles in male physiology, including the regulation of the reproductive system, bone health, and brain function. nih.govnews-medical.netnih.gov The enzyme aromatase, which converts androgens to estrogens, is expressed in various male tissues, including the testes, brain, and adipose tissue, allowing for local estrogen production. biorxiv.orgnih.gov

From an evolutionary standpoint, the dual role of estrogens in both sexes suggests an ancient and fundamental importance for this signaling pathway. The development of distinct male and female physiologies is not due to the presence of entirely different hormonal systems, but rather to the differential expression levels, receptor distribution, and downstream effects of a shared set of hormones. biorxiv.org The discovery that the ancestral steroid receptor was likely an estrogen receptor further underscores the primordial role of estrogen signaling. biorxiv.org

Specific research on the evolutionary role of this compound in male physiology is lacking. As a metabolite of estradiol, its presence in males is certain, but its specific functions, if any, in male development, reproduction, or health from an evolutionary perspective have not been elucidated. The focus of research has overwhelmingly been on 17β-estradiol as the primary active estrogen in males. nih.gov

Interactions with Other Biological Systems and Environmental Factors in Research

Crosstalk with Other Steroid Hormones (Androgens, Progesterone)

The endocrine system operates through a delicate balance of hormonal signals, with significant crosstalk occurring between different steroid hormone pathways. Steroid receptors, including those for estrogens (ERs), androgens (ARs), and progesterone (B1679170) (PRs), belong to the nuclear receptor superfamily and can influence each other's function through various mechanisms. epfl.ch This interplay is critical in hormone-driven biological processes. epfl.ch

The interaction between estrogens and progesterone is well-documented. Estrogens are known to upregulate the expression of progesterone receptors (PRs), a process that primes tissues to respond to progesterone. oncotarget.comnih.gov This is a fundamental mechanism in reproductive tissues where the sequential action of estradiol (B170435) and progesterone is required for normal function. oncotarget.com While most research focuses on the potent 17beta-estradiol, as a weaker estrogen, 16beta-estradiol is also expected to participate in this crosstalk, potentially modulating PR expression to a lesser degree.

The relationship between estrogens and androgens is complex, often described as antagonistic or counteracting, particularly in the context of hormone-sensitive cancers. epfl.chnih.gov In some tissues, androgens can have anti-proliferative effects that oppose the proliferative signals from estrogens. oncotarget.comnih.gov Conversely, androgens like testosterone (B1683101) serve as the direct precursors for the synthesis of estrogens via the aromatase enzyme. nih.gov Studies on human granulosa cells have shown that androgens can enhance estrogen biosynthesis not just by providing the substrate for aromatization but also by participating in other steps of estrogen synthesis. arvojournals.org Research has also revealed that estrogen and ERα activity can counteract the nuclear signaling of the androgen receptor (AR), highlighting a "yin-yang" relationship in maintaining hormonal balance in certain tissues. arvojournals.org Given that this compound is an active estrogen, it is a participant in this dynamic and complex interplay with androgens and progesterone.

Table 1: Overview of Steroid Hormone Crosstalk

Interacting Hormone Effect on Estrogen Pathway Effect of Estrogen on Interacting Hormone's Pathway Key Mechanisms
Progesterone Can modulate estrogen-driven gene expression. Estrogens upregulate progesterone receptor (PR) expression. oncotarget.com Receptor dimerization, competition for co-regulators, transcriptional interference. epfl.ch
Androgens Serve as precursors for estrogen synthesis (aromatization). nih.gov Can have opposing cellular effects (e.g., on proliferation). nih.gov Estrogens can counteract androgen receptor (AR) nuclear signaling. arvojournals.org Competition for shared response elements on DNA, modulation of receptor expression. epfl.ch

Integration with Neurotransmitter Systems

Steroid hormones that are active in the nervous system are often termed "neurosteroids," and they play a significant role in modulating brain function, mood, and behavior. nih.gov Estradiol, in particular, is recognized as a key neuroactive steroid that influences major neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and glutamate (B1630785). nih.govwikipedia.orgnih.gov

Research, primarily centered on the more potent 17beta-estradiol, has established that estrogens can:

Modulate the Serotonin System: Estrogen has been shown to influence the synthesis, degradation, and reuptake of serotonin. factsaboutfertility.org It can also regulate the expression of serotonin receptors, which has implications for mood and cognitive functions. factsaboutfertility.orgnews-medical.net

Influence the Dopamine System: Estrogen can increase dopamine synthesis and modulate its receptor levels. nih.govnews-medical.net This interaction is particularly important in brain regions associated with reward, motivation, and executive function. nih.gov

Regulate the Glutamate System: As the brain's primary excitatory neurotransmitter, glutamate signaling is also under estrogenic control. nih.gov Estrogens can enhance glutamate release and receptor sensitivity, which is linked to synaptic plasticity, learning, and memory. nih.govnih.gov

While direct studies on this compound's specific effects on these systems are limited, its nature as an estrogen implies it likely has similar, albeit potentially less potent, modulatory roles. wikipedia.org As a metabolite of estrone (B1671321) and an epimer of estriol (B74026), it is part of the broader pool of neuroactive estrogens. fishersci.ca Some studies have shown that estrogens and even xenoestrogens can influence neuronal vulnerability and synaptogenesis through mechanisms that may not involve classical estrogen receptors, suggesting a broader range of actions for these molecules within the central nervous system. nih.gov

Table 2: Research Findings on Estradiol's Impact on Neurotransmitter Systems

Neurotransmitter System Observed Effects of Estradiol (Primarily 17β-Estradiol) Potential Implications
Serotonin Increases synthesis, prevents degradation, and modulates receptor expression. factsaboutfertility.orgnews-medical.net Regulation of mood, sleep, and cognitive well-being. factsaboutfertility.org
Dopamine Increases synthesis and upregulates dopaminergic receptors. nih.govnews-medical.net Impact on working memory, decision-making, and reward pathways. nih.gov
Glutamate Enhances neurotransmitter release and receptor sensitivity. nih.govnih.gov Promotion of synaptic plasticity, learning, and memory. nih.gov

Research on Xenoestrogens and Environmental Endocrine Disruptors

Xenoestrogens are a class of foreign chemicals that mimic the effects of endogenous estrogens. wikipedia.org These compounds, also known as environmental endocrine disruptors, are found in various industrial and consumer products, such as plastics (e.g., Bisphenol A or BPA), pesticides, and surfactants. wikipedia.orgumweltprobenbank.de

The primary mechanism by which xenoestrogens exert their effects is by binding to estrogen receptors (ERs), thereby interfering with the normal function of endogenous estrogens like this compound. nih.govmdpi.com This interaction can lead to a range of biological effects because these compounds can:

Act as Agonists: Mimic the natural hormone and trigger an estrogenic response.

Act as Antagonists: Block the receptor and prevent the natural hormone from binding, thereby inhibiting its action.

Disrupt Synthesis and Metabolism: Interfere with the production, transport, or breakdown of natural hormones. uni.lu

Research has shown that xenoestrogens like BPA and certain phthalates can induce neoplastic transformation in human breast epithelial cells, similar to the effects of 17beta-estradiol. mdpi.comuoguelph.ca Furthermore, studies have demonstrated that various xenoestrogens can bind to sex hormone-binding globulin (hSHBG) in the plasma. nih.gov This is significant because it suggests they can not only be transported throughout the body but can also displace endogenous steroids like testosterone and estradiol from hSHBG, thereby disrupting the natural balance between androgens and estrogens. nih.gov

Because this compound is an endogenous estrogen that acts through estrogen receptors, its physiological functions are susceptible to disruption by xenoestrogens present in the environment. wikipedia.org The constant exposure to these compounds raises concerns about their potential to interfere with the delicate hormonal balance required for health. wikipedia.orgnih.gov

Q & A

Basic Question: What are the standard protocols for handling and storing 16β-Estradiol to ensure stability and prevent degradation?

Methodological Answer:
To maintain stability, store 16β-Estradiol in airtight, light-resistant containers at temperatures ≤ -20°C, with desiccants to minimize humidity exposure. Use solvent-compatible gloves (e.g., nitrile) and lab coats during handling to avoid contamination . For experimental reproducibility, document storage conditions and aliquot preparation steps in the "Experimental" section of manuscripts, citing established protocols for hormone stability .

Basic Question: How can researchers ensure accurate quantification of 16β-Estradiol in biological samples (e.g., serum, tissue)?

Methodological Answer:
Validate assays using parallel methods (e.g., ELISA and LC-MS/MS) to cross-check sensitivity and specificity. For ELISA, follow kit protocols rigorously, including standard curve preparation and matrix-matched controls to account for sample interference . Pre-treat samples with solid-phase extraction to remove lipids/proteins, and report recovery rates and limits of detection (LOD) in supplementary data .

Advanced Question: How to resolve discrepancies in reported binding affinities of 16β-Estradiol for estrogen receptors (ERα vs. ERβ) across studies?

Methodological Answer:
Conduct a systematic review with meta-analysis to harmonize variables like assay type (radioligand vs. fluorescence), cell lines, and temperature/pH conditions . Use subgroup analysis to isolate confounding factors (e.g., receptor isoform purity) and publish raw datasets for transparency . Scoping studies can map methodological inconsistencies, such as variations in competitive binding protocols .

Advanced Question: What methodological considerations are critical when designing longitudinal studies on 16β-Estradiol's neuroprotective effects?

Methodological Answer:
Implement blinded, randomized dosing regimens to control for circadian hormone fluctuations. Use stratified sampling to account for age, sex, and menopausal status in human cohorts, with pre-registered statistical plans (e.g., mixed-effects models) . Include sham controls in animal studies and validate endpoints via immunohistochemistry or RNA-seq . Ethical approvals must detail informed consent processes for human participants .

Basic Question: What ethical compliance steps are required for studies involving 16β-Estradiol administration to human participants?

Methodological Answer:
Submit protocols to institutional review boards (IRBs) with documentation of risks/benefits, informed consent forms, and data anonymization procedures. For hormone replacement therapy (HRT) studies, disclose funding sources and conflicts of interest . Include ethics statements in manuscripts, specifying the approving committee and consent process .

Advanced Question: How can researchers optimize 16β-Estradiol PET imaging protocols to improve receptor-targeted specificity in vivo?

Methodological Answer:
Use [18F]-fluoroestradiol (FES) tracers and validate uptake via blocking studies with unlabeled 16β-Estradiol. Optimize scan timing (e.g., 60–90 min post-injection) to balance target-to-background ratios . Publish detailed imaging parameters (e.g., PET scanner resolution, ROI analysis methods) in supplementary materials for reproducibility .

Basic Question: What are best practices for conducting a literature review on 16β-Estradiol's role in cancer progression?

Methodological Answer:
Prioritize primary sources (e.g., peer-reviewed articles over reviews) and use databases like PubMed with MeSH terms (e.g., "16β-Estradiol AND neoplasms"). Apply PRISMA guidelines for systematic reviews to minimize selection bias and document exclusion criteria . Annotate contradictions (e.g., pro- vs. anti-tumor effects) in a table for comparative analysis .

Advanced Question: How to address variability in 16β-Estradiol synthesis yields reported across organic chemistry studies?

Methodological Answer:
Replicate synthesis under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) and characterize products via NMR/HPLC for purity . Compare catalytic systems (e.g., palladium vs. enzymatic) using Design of Experiments (DoE) to identify yield-limiting factors . Share synthetic protocols in open-access repositories with step-by-step videos .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.